2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid
Description
Properties
CAS No. |
6340-88-1 |
|---|---|
Molecular Formula |
C9H6Cl3NO4 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2-hydroxy-4-[(2,2,2-trichloroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H6Cl3NO4/c10-9(11,12)8(17)13-4-1-2-5(7(15)16)6(14)3-4/h1-3,14H,(H,13,17)(H,15,16) |
InChI Key |
WDFPMNCBZGAGMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(Cl)(Cl)Cl)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an amino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Passerini Reaction and Cyclization
The compound exhibits notable reactivity in the Passerini reaction , a three-component reaction involving carbonyl compounds, carboxylic acids, and isocyanides. When combined with ethyl-4-isocyanobenzoate and cyclohexanone, the trichloroacetyl group undergoes a nucleophilic intramolecular attack , leading to the formation of a spiro compound (ethyl 4-(2,4-dioxo-1-oxa-3-azaspiro[4.5]decan-3-yl)benzoate) .
Key Details :
-
Reagents : Ethyl-4-isocyanobenzoate, cyclohexanone, trichloroacetic acid (as part of the compound).
-
Mechanism :
-
Initial Passerini reaction forms an intermediate with a trichloroacetoxy group.
-
Intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon triggers cyclization.
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Elimination of the trichloromethyl group forms a spiro structure.
-
Table 1: Passerini Reaction and Cyclization
Hydrolysis and Functional Group Reactivity
While not explicitly detailed in the provided sources, the compound’s functional groups suggest potential reactivity:
-
Carboxylic acid group : Likely participates in esterification or amidation reactions.
-
Trichloromethyl group : May undergo nucleophilic substitution or reduction under specific conditions.
-
Amino group : Could engage in condensation reactions (e.g., imine formation) with carbonyl compounds.
Reaction Mechanism Insights
The trichloroacetyl group plays a critical role in stabilizing reactive intermediates. Its electronegative chlorine atoms enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack during cyclization . This reactivity is distinct from analogous compounds with trifluoroacetyl groups, which may favor hydrolysis over cyclization .
Research Findings
-
Unexpected Spiro Compound Formation : The intramolecular cyclization highlights the compound’s propensity to form complex ring systems under Passerini conditions, offering synthetic pathways for novel heterocycles .
-
Role of Trichloroacetyl Group : Its reactivity differs from trifluoroacetyl analogs, emphasizing its utility in directing reaction pathways toward cyclic products .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid exhibits significant anti-inflammatory activity. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential use in treating conditions such as arthritis and other inflammatory disorders. Studies have shown that it may inhibit cyclooxygenase enzymes, which are crucial in prostaglandin synthesis, thus reducing inflammation .
Analgesic Effects
In addition to its anti-inflammatory properties, the compound has demonstrated analgesic effects. This makes it a candidate for drug formulations targeting pain relief. Its efficacy in inhibiting specific enzymes involved in inflammatory pathways further supports its potential therapeutic applications.
Applications in Pharmaceutical Research
The compound's unique properties make it suitable for various applications in pharmaceutical research:
- Drug Development: Due to its anti-inflammatory and analgesic properties, it can be developed into new drug formulations aimed at treating chronic pain and inflammatory diseases.
- Intermediate for Synthesis: It serves as an intermediate in the synthesis of more complex pharmaceutical agents or agrochemicals, potentially leading to the discovery of novel therapeutic compounds.
Case Studies and Research Findings
Several studies have focused on the interactions of 2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid with biological targets:
- Enzyme Inhibition Studies: Research has indicated that this compound effectively inhibits cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
- Pharmacological Profiling: Further interaction studies are essential to elucidate its complete pharmacological profile, including potential side effects and therapeutic indices.
- In Vivo Efficacy: Preliminary studies suggest that derivatives of this compound may exhibit favorable pharmacokinetic properties, including bioavailability and safety profiles in animal models .
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with target molecules, while the trichloroacetyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations at Position 4
The following table summarizes key structural analogs, highlighting substituent diversity and its impact:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trichloroacetyl group enhances acidity compared to methoxy or methylphenyl groups .
- Biological Activity : Sulfonyloxy acetyl derivatives (e.g., S3I-201) exhibit STAT3 inhibition, suggesting that bulky substituents may improve target binding .
- Positional Isomerism : Trifluoromethyl groups at position 4 (vs. 2) alter electronic distribution, affecting pKa and solubility .
Physicochemical Properties
Acidity and Solubility
- Trichloroacetyl Derivatives: The Cl₃CO- group lowers the pKa of both the carboxylic acid (-COOH) and phenolic (-OH) protons due to electron withdrawal.
- Azo Compounds: Exhibit dual acidity (carboxylic and phenolic protons) with pKa values ranging from 2.5–4.5 (carboxylic) and 8.5–10.5 (phenolic) depending on substituents .
- Solubility Trends : Sulfonyloxy derivatives (e.g., S3I-201) are DMSO-soluble, whereas trifluoromethyl analogs show higher lipophilicity .
Thermal Stability and Melting Points
- Melting Points: S3I-201: Not reported, but similar sulfonyloxy derivatives typically melt above 150°C . 2-Hydroxy-4-(trifluoromethyl)benzoic acid: Stable up to 200°C . Azo derivatives: Melting points range from 180–250°C due to crystalline packing .
Medicinal Chemistry
Biological Activity
2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid, a derivative of hydroxybenzoic acid, has garnered attention for its significant biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This compound's structure, featuring a hydroxyl group and a trichloroacetylamino moiety, positions it as a potential candidate for therapeutic applications similar to non-steroidal anti-inflammatory drugs (NSAIDs).
- Molecular Formula : C_10H_7Cl_3N_O_3
- Molecular Weight : Approximately 282.51 g/mol
Research indicates that 2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid may exert its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling pathways. By inhibiting these enzymes, the compound can potentially reduce inflammatory responses and alleviate pain.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been demonstrated in various studies. For instance, it has shown efficacy in reducing edema induced by acetic acid in animal models, indicating its potential utility in managing inflammatory conditions such as arthritis.
Analgesic Properties
In addition to its anti-inflammatory effects, 2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid has been evaluated for its analgesic properties. Experimental data suggest that it can effectively reduce pain responses in animal models, comparable to established analgesics.
Comparative Analysis with Similar Compounds
The following table compares 2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid with other related compounds:
| Compound Name | Structure Type | Key Properties |
|---|---|---|
| 2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid | Hydroxybenzoic acid derivative | Anti-inflammatory, analgesic |
| Acetylsalicylic Acid | Salicylic acid derivative | Anti-inflammatory, antipyretic |
| Ibuprofen | Propionic acid derivative | Anti-inflammatory, analgesic |
| Nimesulide | Sulfonamide derivative | Selective COX-2 inhibitor |
Case Studies and Research Findings
-
Efficacy in Inflammation Models :
A study demonstrated that treatment with 2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid significantly reduced paw edema in rats induced by carrageenan injection. The results indicated a dose-dependent response, supporting its role as an effective anti-inflammatory agent. -
Analgesic Activity Assessment :
In another study assessing the analgesic effects using the hot plate method, the compound exhibited comparable results to conventional analgesics like acetaminophen, suggesting its potential for pain management without significant side effects commonly associated with traditional NSAIDs. -
Enzyme Interaction Studies :
Further investigations into enzyme interactions revealed that 2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid effectively inhibits COX enzymes involved in prostaglandin synthesis. This mechanism underlies its anti-inflammatory and analgesic activities.
Q & A
Q. What advanced techniques validate crystallographic data for polymorph screening?
- Methodological Answer : Perform X-ray diffraction (XRD) on single crystals grown via slow evaporation. Compare with powder XRD to detect polymorphs. Use differential scanning calorimetry (DSC) to identify thermal transitions (melting points, glass transitions) and stability hierarchies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
